molecular formula C21H22N2O B5637830 5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine

5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine

Cat. No. B5637830
M. Wt: 318.4 g/mol
InChI Key: XDFWEBGYVSJWDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives often involves multi-step chemical processes starting from 5H-dibenzo[b,f]azepine. A notable method includes phosgenation followed by reactions with hydrazine hydrate, aromatic aldehydes, and chloroacetyl chloride in the presence of triethylamine to yield various derivatives (Bhatt & Patel, 2005), (Bhatt & Patel, 2006).

Molecular Structure Analysis

The molecular structure of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives has been elucidated through spectral studies and X-ray diffraction, confirming the azepine ring adopts a boat conformation. Detailed structural analysis has been performed on derivatives to understand their conformational dynamics and bonding characteristics (Shankar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives involves various functional group modifications and ring transformations. Notable reactions include palladium-catalyzed double C-H bond activation leading to the synthesis of dibenzo[c,e]azepine-5,7(6H)-diones and diastereoselective syntheses involving Pd(II)-catalyzed [5 + 2] annulation processes (Kondapalli et al., 2017), (Bai et al., 2017).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational spectra, of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives, have been extensively studied. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, highlighting the importance of the azepine core in determining the physical characteristics of these molecules (Muthu & Renuga, 2013).

Chemical Properties Analysis

The chemical properties of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives, including their reactivity patterns, functional group transformations, and interaction capabilities, have been detailed through synthetic and analytical methods. These properties are crucial for understanding the versatility of the compound in synthetic chemistry and potential applications (Jalal et al., 2014).

Mechanism of Action

The mechanism of action of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” is likely similar to that of Carbamazepine and Oxcarbazepine, which exert their antiepileptic activity by blocking voltage-dependent sodium channels in the brain .

Safety and Hazards

The safety and hazards associated with “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” would likely be similar to those of Carbamazepine. Carbamazepine can cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may damage fertility or the unborn child .

Future Directions

The synthesis of azepines, including “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine”, is a significant area of research in medicinal chemistry. Future directions may include the development of new synthetic strategies for the preparation of azepines, as well as the exploration of their potential pharmacological properties .

properties

IUPAC Name

azepan-1-yl(benzo[b][1]benzazepin-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(22-15-7-1-2-8-16-22)23-19-11-5-3-9-17(19)13-14-18-10-4-6-12-20(18)23/h3-6,9-14H,1-2,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFWEBGYVSJWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl(5H-dibenzo[b,f]azepin-5-yl)methanone

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